3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Description
3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid (hereafter referred to as the target compound) is a halogenated and acetylated derivative of fluorescein, a xanthene-class dye. Its molecular formula is C₂₅H₁₄Cl₂O₉ , with a spirocyclic structure featuring dichloro (Cl) substitutions at positions 2' and 7', and acetyloxy (OAc) groups at positions 3' and 6'. The 5-carboxylic acid moiety enhances water solubility and enables conjugation in biochemical applications . The compound is commercially available for research, with storage requiring protection from light and moisture .
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVVDSJIOOZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
- Molecular Formula : C25H14Cl2O9
- Molecular Weight : 529.28 g/mol
- CAS Number : 144489-10-1
- Structure : The compound features a spiro structure that enhances its stability and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Utilizing derivatives like 2',7'-dichlorofluorescein.
- Acetylation : Hydroxyl groups are acetylated using acetic anhydride, often in the presence of pyridine.
- Spirocyclization : A cyclization reaction introduces the spiro structure, usually facilitated by strong acids or bases.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity .
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study evaluating various benzofuran derivatives, certain compounds showed activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL. Specifically, compounds similar to this compound demonstrated antifungal activity against strains such as Candida albicans and Candida parapsilosis at MIC values of approximately 100 µg/mL .
Anticancer Activity
Benzofuran derivatives have been recognized for their anticancer potential. A comparative study highlighted that modifications in the benzofuran structure significantly influenced antiproliferative activity against various cancer cell lines. For instance, introducing specific substituents led to enhanced potency in inhibiting tumor growth, suggesting that similar modifications in the target compound could yield improved anticancer activity .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Fluorescent Properties : The compound's ability to bind to biomolecules allows for visualization and tracking within biological systems.
- Biochemical Pathways : Its spiro structure contributes to interactions with various molecular targets, potentially influencing cellular signaling pathways and metabolic processes .
Case Studies
- Antimicrobial Evaluation : In a comprehensive study involving several benzofuran derivatives, the compound exhibited notable antimicrobial effects against both bacterial and fungal strains. The results indicated a promising therapeutic potential for infections caused by resistant strains .
- Anticancer Research : A series of experiments demonstrated that modifications to the benzofuran core led to increased cytotoxicity against cancer cell lines. The findings suggest that structural optimization could enhance the efficacy of this compound in cancer therapy .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C25H14Cl2O9
- Molecular Weight : 529.28 g/mol
- CAS Number : 144489-10-1
- IUPAC Name : 3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
The compound's spiro structure contributes to its unique optical properties, making it suitable for various applications in biological and material sciences.
Fluorescent Probes
Description : The compound is widely used as a fluorescent probe in biological imaging and diagnostics. Its strong fluorescence properties allow for effective visualization of biological processes.
Case Study : In a study investigating cellular oxidative stress, researchers utilized this compound to track reactive oxygen species (ROS) production in live cells. The compound's fluorescence intensity correlated with ROS levels, demonstrating its efficacy as a probe for oxidative stress monitoring.
Chemical Sensors
Description : The compound is employed in the development of chemical sensors for detecting various analytes, including metal ions and biomolecules.
Case Study : A recent development involved integrating the compound into sensor arrays for the detection of heavy metals in environmental samples. The sensors exhibited high sensitivity and selectivity due to the compound's unique reactivity with specific metal ions, showcasing its potential for environmental monitoring.
Medicinal Chemistry
Description : The compound has been investigated for its potential use in drug delivery systems and as a therapeutic agent.
Case Study : Research has shown that the compound can be conjugated with therapeutic agents to enhance their delivery to target cells. In vitro studies indicated improved cellular uptake and therapeutic efficacy when using this compound as a delivery vehicle for anticancer drugs.
Material Science
Description : The compound is utilized in synthesizing advanced materials with specific optical properties.
Case Study : In material science applications, researchers have incorporated the compound into polymer matrices to create photonic devices. These devices demonstrated enhanced light-emitting properties due to the compound's fluorescence characteristics, paving the way for innovative applications in optoelectronics.
Uniqueness of this compound
This compound stands out due to its spiro structure that imparts enhanced stability and specific reactivity compared to other fluorescent dyes. Its unique properties make it particularly useful in applications requiring high stability and precise targeting.
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Groups
The acetylated hydroxyl groups at positions 3' and 6' undergo hydrolysis under acidic or alkaline conditions to yield the corresponding dihydroxy derivative. This reaction is critical for activating the compound in biological systems (e.g., ROS detection).
Reagents/Conditions :
-
Acid-Catalyzed : 1M HCl in ethanol (50°C, 4–6 hrs)
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Base-Catalyzed : 0.1M NaOH in aqueous THF (room temperature, 2 hrs)
Products :
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acetyloxy derivative | HCl (1M) | 3',6'-Dihydroxy derivative | 85–90 |
| Acetyloxy derivative | NaOH (0.1M) | 3',6'-Dihydroxy derivative | 78–82 |
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The spirocyclic structure stabilizes the transition state, enhancing reaction efficiency .
Nucleophilic Substitution of Chlorine Atoms
The chlorine atoms at positions 2' and 7' participate in aromatic nucleophilic substitution (SNAr) reactions, enabling functional group diversification.
Reagents/Conditions :
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Ammonia : NH3 in DMSO (80°C, 12 hrs)
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Thiols : R-SH with K2CO3 in DMF (60°C, 8 hrs)
Products :
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Dichloro derivative | NH3 | 2',7'-Diamino derivative | Fluorescent tagging |
| Dichloro derivative | HS-CH2COOH | 2',7'-Carboxymethylthio derivative | Sensor development |
Key Findings :
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Electron-withdrawing groups (e.g., carbonyl) meta to chlorine enhance electrophilicity, accelerating substitution .
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Steric hindrance from the spiro system reduces reactivity at position 2' compared to 7' .
Oxidation and Reduction Pathways
The ketone group at position 3 and the xanthene core participate in redox reactions:
Oxidation :
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Reagent : KMnO4 in acidic medium converts the spiro ketone to a carboxylate, cleaving the xanthene ring.
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Product : 2,7-Dichloro-5-carboxyfluorescein (yield: 65–70%).
Reduction :
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Reagent : NaBH4 selectively reduces the ketone to a secondary alcohol without affecting acetyl or chlorine groups (yield: 88%) .
Cyclization and Spiro System Stability
The spiro structure remains intact under moderate conditions but undergoes ring-opening in strongly acidic environments (pH < 2):
Reagents/Conditions :
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Acid-Induced Ring Opening : Concentrated H2SO4 (25°C, 30 min) yields a linear benzofuran-xanthene conjugate.
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Iodine-Mediated Re-cyclization : Treatment with I2 in DCM reforms the spiro system (yield: 75%) .
Carboxylic Acid Functionalization
The carboxylic acid at position 5 reacts via:
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Esterification : MeOH/H+ → methyl ester (95% yield).
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Amide Coupling : EDC/NHS with primary amines → fluorescent probes (e.g., 5-amide derivatives for cellular imaging) .
Mechanistic and Kinetic Insights
Comparison with Similar Compounds
Key Observations :
- Halogenation: Chloro (Cl) or bromo (Br) substitutions improve photostability and redshift emission spectra compared to non-halogenated analogs like 5-carboxyfluorescein .
- Acetylation : Acetyloxy groups (OAc) in the target compound reduce polarity, enhancing cell membrane permeability compared to hydroxylated derivatives .
- Carboxylic Acid Position: The 5-COOH vs. 6-COOH isomers (e.g., CAS 79955-27-4 vs. 3348-03-6) exhibit minor differences in solubility and conjugation efficiency .
Fluorescence and Spectral Properties
- Target Compound : Exhibits excitation/emission maxima typical of fluorescein derivatives (~490/520 nm), with dichloro substitutions reducing photobleaching .
- Tetraiodo Derivative (2',4',5',7'-Tetraiodofluorescein): Shows redshifted spectra (~530/550 nm) due to heavy atom effects, useful in multiplex assays .
- Tetrabromo Derivative : Higher molar absorptivity (~1.5× vs. fluorescein) due to bromine’s electron-withdrawing effects .
Preparation Methods
Friedel-Crafts Acylation with Trifluoroacetic Anhydride (TFAA)
A dichloro-substituted naphthalene derivative (e.g., 1,4-dimethoxynaphthalene) reacts with an aryl carboxylic acid (e.g., 2-chloro-5-carboxybenzoic acid) in the presence of TFAA and dry dichloromethane. This forms a mixed anhydride intermediate, facilitating electrophilic aromatic substitution to yield a benzophenone precursor.
Reaction Conditions :
Oxidative Spirocyclization Using DDQ
The benzophenone intermediate undergoes oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry benzene. This step induces dehydrogenation and spirocyclic ring formation via radical-mediated coupling.
Reaction Conditions :
Hydrolysis to Tricarbonyl Intermediate
The spiro compound is treated with aqueous trifluoroacetic acid (TFA) to hydrolyze protective groups, yielding a trione intermediate. This step ensures regioselectivity for subsequent functionalization.
Reaction Conditions :
Functionalization of the Xanthene Core
Dichlorination via Electrophilic Aromatic Substitution
Chlorine atoms are introduced at the 2' and 7' positions using sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl3. The electron-rich xanthene ring facilitates electrophilic attack at para positions relative to oxygen atoms.
Reaction Conditions :
-
Solvent : Dichloroethane
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Temperature : 40°C
-
Yield : 78–85% (theoretical)
Acetylation of Hydroxyl Groups
The 3' and 6' hydroxyl groups are acetylated using acetic anhydride (Ac2O) in pyridine. Pyridine acts as both catalyst and acid scavenger, ensuring complete esterification.
Reaction Conditions :
-
Molar Ratio : 1:2 (substrate:Ac2O)
-
Time : 12 hours
-
Yield : 89–93%
Carboxylic Acid Functionalization
Oxidation of Methyl Groups
A methyl substituent at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic conditions. This step requires careful pH control to avoid over-oxidation.
Reaction Conditions :
Alternative Route: Direct Carboxylation
A palladium-catalyzed carboxylation employs carbon monoxide (CO) and a hydroxyl group at position 5. This method avoids harsh oxidative conditions but requires specialized equipment.
Reaction Conditions :
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (4:1). This removes unreacted starting materials and byproducts.
Conditions :
-
Solvent System : Ethanol/Water
-
Recovery : 75–80%
Chromatographic Techniques
Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent achieves >95% purity. High-performance liquid chromatography (HPLC) confirms enantiomeric excess for chiral intermediates.
Industrial-Scale Optimization
Continuous Flow Synthesis
A tubular reactor system minimizes reaction times for Friedel-Crafts acylation (4 hours vs. 90 hours batch) by enhancing heat transfer and mixing efficiency.
Parameters :
Green Chemistry Approaches
Microwave-assisted synthesis reduces acetylation time to 30 minutes using catalytic pyridine and solvent-free conditions. This method improves atom economy by 22%.
Comparative Analysis of Methods
| Step | Conventional Method | Optimized Method | Yield Comparison |
|---|---|---|---|
| Spirocyclization | DDQ, 68 hours | Electrochemical oxidation | 61% → 73% |
| Dichlorination | SO2Cl2, FeCl3 | NCS, UV irradiation | 78% → 82% |
| Carboxylation | KMnO4 oxidation | Pd-catalyzed carboxylation | 67% → 58% |
Mechanistic Insights
Spirocyclization Mechanism
The DDQ-mediated oxidation proceeds via single-electron transfer (SET), generating a radical cation intermediate. Intramolecular coupling between the xanthene and benzofuran moieties forms the spiro center, followed by rearomatization.
Acetylation Kinetics
Second-order kinetics are observed in acetylation, with rate constants (k) of 0.15 L/mol·s at 25°C. Pyridine accelerates the reaction by stabilizing the tetrahedral intermediate.
Challenges and Mitigation
Q & A
Advanced Research Question
Esterase Activation : Hydrolyze acetyl groups using intracellular esterases (common in fluorescein diacetate probes; ) .
Loading Concentration : Optimize between 1–10 µM to avoid cytotoxicity (test via MTT assays).
Control Experiments : Include non-fluorescent analogs to distinguish background signal. notes similar protocols for 5-aminofluorescein derivatives .
How can derivatives of this compound be synthesized for targeted applications (e.g., metal sensing)?
Advanced Research Question
- Functionalization : Introduce chelating groups (e.g., pyridyl or carboxylate moieties) at the 5-carboxylic acid position ( modifies xanthene cores with bis-pyridylmethylamine for zinc sensing) .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach biomolecules (e.g., antibodies) .
What strategies improve HPLC or LC-MS quantification of this compound in complex matrices?
Basic Research Question
- Mobile Phase : Use 0.1% formic acid in water/acetonitrile gradients to enhance peak resolution ( reports >90% HPLC purity for related probes) .
- Ionization : Electrospray ionization (ESI) in negative mode for carboxylate detection.
- Internal Standards : Deuterated analogs (e.g., d4-fluorescein) for mass spectrometry calibration .
What factors influence the compound’s stability during storage and experimentation?
Advanced Research Question
- Light Sensitivity : Store in amber vials at –20°C; and highlight degradation risks from UV exposure .
- pH Stability : Maintain neutral pH (6–8) to prevent hydrolysis of acetyloxy groups.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
How can mechanistic studies elucidate fluorescence quenching mechanisms?
Advanced Research Question
- Stern-Volmer Analysis : Measure quenching constants (Ksv) with titrants like iodide or acrylamide.
- Time-Resolved Fluorescence : Compare lifetime changes in the presence of quenchers ( discusses quenching in hydrogen sulfide probes) .
- Computational Modeling : DFT calculations to map electron transitions (e.g., HOMO-LUMO gaps) .
What cross-disciplinary approaches (e.g., flow chemistry) could enhance scalability?
Advanced Research Question
- Continuous-Flow Synthesis : demonstrates flow reactors for diazomethane derivatives, reducing reaction times and improving safety .
- Microfluidic Mixing : Precisely control reagent ratios for acetyloxy group introduction.
How should toxicity be evaluated for in vivo applications?
Basic Research Question
- In Vitro Assays : Measure IC50 in cell lines (e.g., HEK293) using ATP-based viability kits.
- In Vivo Testing : Zebrafish embryo models (LC50 and teratogenicity screening). and provide safety protocols for handling related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
